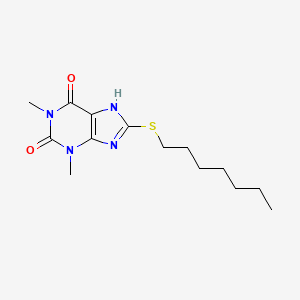
8-(N-Heptylthio)theophylline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Heptylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione is a chemical compound known for its unique structure and potential applications in various scientific fields. It belongs to the class of purine derivatives, which are compounds containing a purine ring system. This compound is characterized by the presence of a heptylsulfanyl group at the 8-position and two methyl groups at the 1 and 3 positions of the purine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-heptylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1,3-dimethyl-7H-purine-2,6-dione.
Introduction of Heptylsulfanyl Group: The heptylsulfanyl group is introduced at the 8-position through a nucleophilic substitution reaction. This involves the reaction of 1,3-dimethyl-7H-purine-2,6-dione with heptylthiol in the presence of a suitable base such as sodium hydride or potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure 8-heptylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
8-Heptylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the heptylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the heptylsulfanyl group.
Substitution: The heptylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced purine derivatives.
Substitution: Substituted purine derivatives with different functional groups.
Applications De Recherche Scientifique
8-Heptylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an anti-inflammatory or anti-cancer agent.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 8-heptylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-Hexylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione
- 8-Octylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione
- 8-Nonylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione
Uniqueness
8-Heptylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione is unique due to the specific length of its heptylsulfanyl group, which may confer distinct chemical and biological properties compared to its analogs with shorter or longer alkyl chains. This uniqueness can influence its solubility, reactivity, and interaction with biological targets.
Propriétés
Numéro CAS |
73908-75-5 |
|---|---|
Formule moléculaire |
C14H22N4O2S |
Poids moléculaire |
310.42 g/mol |
Nom IUPAC |
8-heptylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C14H22N4O2S/c1-4-5-6-7-8-9-21-13-15-10-11(16-13)17(2)14(20)18(3)12(10)19/h4-9H2,1-3H3,(H,15,16) |
Clé InChI |
FFKZSFMDWWVVHP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCSC1=NC2=C(N1)C(=O)N(C(=O)N2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


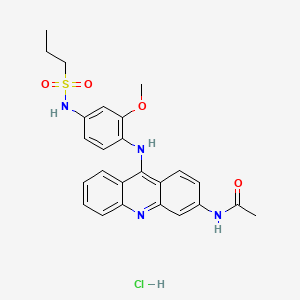
![2,9-Diethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]azepin-5-one](/img/structure/B13761368.png)
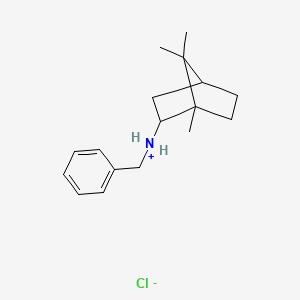

![8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B13761379.png)
![3,3-Dimethyl-6-oxa-3-phosphoniabicyclo[3.1.0]hexane;iodide](/img/structure/B13761386.png)
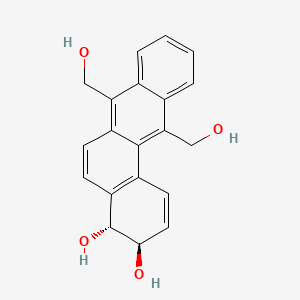
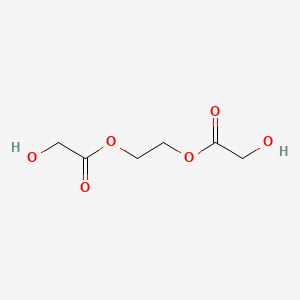
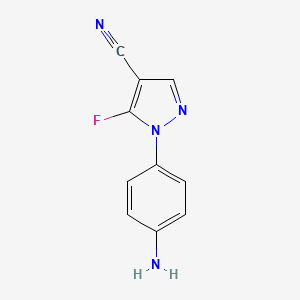
![Acetic acid, [(trioctylstannyl)thio]-, 2-ethylhexyl ester](/img/structure/B13761413.png)

![(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexyl-3-hydroxypropanoic acid](/img/structure/B13761439.png)
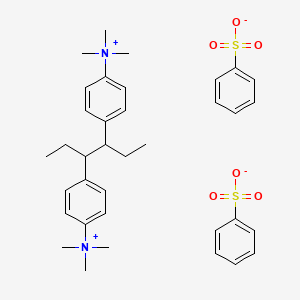
![(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B13761444.png)
